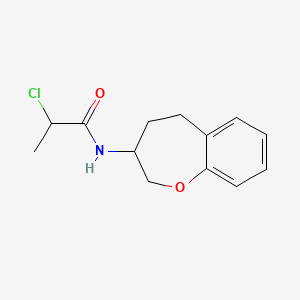![molecular formula C16H15Cl2N3O2 B2917138 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 1042902-54-4](/img/structure/B2917138.png)
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of compound X involves the inhibition of specific enzymes and receptors that are involved in various disease pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in many types of cancer. In addition, it has been found to bind to the beta-amyloid protein and prevent its aggregation, thereby reducing its toxicity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In addition, it has been found to reduce inflammation and oxidative stress, which are associated with many chronic diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using compound X in lab experiments include its potent activity against cancer cells and its ability to target specific disease pathways. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on compound X. Some of these include:
1. Investigating its potential as a therapeutic agent in other diseases such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve its yield and purity.
3. Studying its pharmacokinetics and pharmacodynamics in animal models to determine its safety and efficacy.
4. Identifying its molecular targets and elucidating its mechanism of action in more detail.
5. Developing new formulations or delivery methods to improve its solubility and bioavailability.
合成法
The synthesis of compound X involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 3-chloro-2-(morpholin-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure compound X.
科学的研究の応用
Compound X has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, it has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect against neurotoxicity in Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-2-1-3-13(15(12)21-6-8-23-9-7-21)20-16(22)11-4-5-19-14(18)10-11/h1-5,10H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFJYMNGGBKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)
![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)


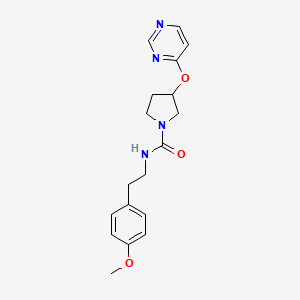
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)
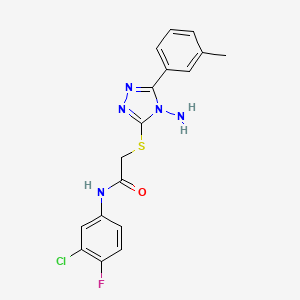
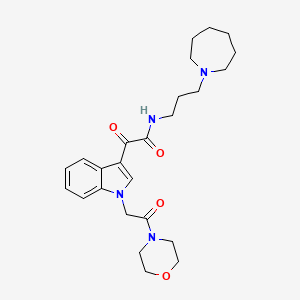

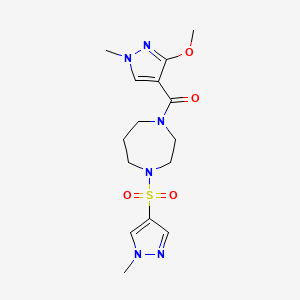
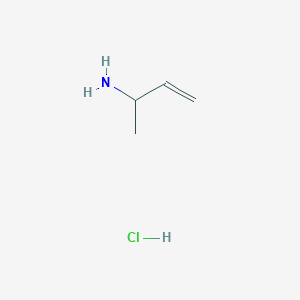
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)
